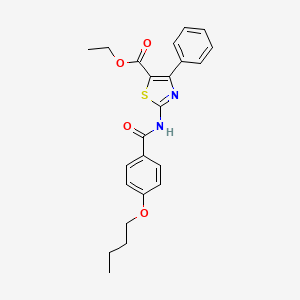

Ethyl 2-(4-butoxybenzamido)-4-phenylthiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, Ethyl 2-aminothiazole-4-carboxylate and aldehyde/ketone were dissolved in absolute ethanol, and a few drops of glacial acetic acid were added. The reaction mixture was stirred and refluxed for 12 hours .Scientific Research Applications

Synthesis and Biological Activities

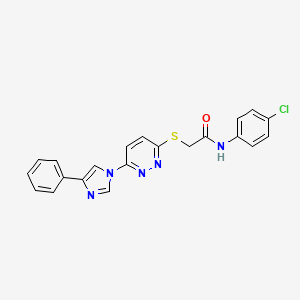

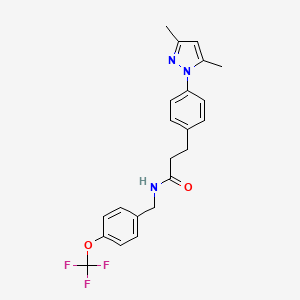

Synthesis Approaches and Derivatives : The research on Ethyl 2-(4-butoxybenzamido)-4-phenylthiazole-5-carboxylate and its derivatives primarily focuses on synthesis methods and their biological activities. Studies have demonstrated various synthesis approaches for creating compounds with potential antimicrobial properties. For instance, derivatives of benzoxazole, which share structural similarities with the compound , have been synthesized and evaluated for their antimicrobial efficacy. These compounds have shown broad-spectrum activity against Gram-positive, Gram-negative bacteria, and Candida species, with some showing higher activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional control drugs such as ampicillin and ceftriaxone (Temiz-Arpaci et al., 2013).

Biological Activities and Mechanistic Insights : The synthetic modifications in derivatives similar to this compound have been explored for their antimicrobial activities, demonstrating the importance of structural modifications in enhancing biological efficacy. These studies include the antimicrobial evaluation of compounds against various bacterial and fungal strains, providing insights into the structure-activity relationships (SAR) of these molecules (Desai et al., 2019).

Chemical Properties and Applications

Chemical Structure and Interactions : The chemical properties, such as crystal structure and intermolecular interactions, of compounds structurally related to this compound, have been characterized to understand their potential applications better. For example, the crystal structure analysis of Ethyl 2-aminooxazole-5-carboxylate reveals how planar sheets formed by intermolecular hydrogen bonding can influence the compound's solubility and reactivity (Kennedy et al., 2001).

Innovative Synthetic Methods and Potential Applications : Research has also focused on developing innovative synthetic methods for creating derivatives with potential applications in material science, pharmaceuticals, and as probes for biological systems. For instance, the use of phosphine-catalyzed annulation techniques to synthesize highly functionalized compounds shows the versatility of synthetic approaches in creating molecules with diverse functionalities (Zhu et al., 2003).

Properties

IUPAC Name |

ethyl 2-[(4-butoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S/c1-3-5-15-29-18-13-11-17(12-14-18)21(26)25-23-24-19(16-9-7-6-8-10-16)20(30-23)22(27)28-4-2/h6-14H,3-5,15H2,1-2H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGXZONKSSFPLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)OCC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B2765831.png)

![3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2765838.png)

![6-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2765840.png)

![N-(1-cyanocyclohexyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)propanamide](/img/structure/B2765843.png)

![tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/structure/B2765844.png)

![1'-(3-(3-methylthiophen-2-yl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2765846.png)

![1-(3-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2765852.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2765853.png)

![3,6-diethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2765854.png)